

A comparative study of anesthetic effects of Tribromoethanol in different ICR mouse strains.

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Compound of Interest

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A Comparative Analysis of Tribromoethanol Anesthesia in Diverse ICR Mouse Strains

An objective evaluation of the anesthetic efficacy and physiological impact of 2,2,2-tribromoethanol (TBE) across different strains of ICR mice reveals notable consistency in anesthetic response, with significant sex-dependent variations in anesthesia duration and recovery time. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive comparison of TBE's anesthetic effects, supported by detailed experimental data and protocols.

A key study compared the anesthetic effects of TBE on ICR mice from three different sources, designated as Kori:ICR, A:ICR, and B:ICR.^{[1][2]} The investigation found no significant differences in the duration of anesthesia among the three strains.^{[1][2][3]} However, a consistent dose-dependent effect was observed, with higher doses of TBE inducing longer periods of anesthesia.^{[1][2]}

Interestingly, the study highlighted a significant sex-based difference in the response to TBE.^[1] Female mice, across all strains, experienced longer anesthesia and recovery times compared to their male counterparts, a difference that became more pronounced at higher doses.^{[1][2]} Specifically, in the high-dose group (500 mg/kg), the duration of anesthesia was significantly longer in female mice.^{[1][2]} Similarly, the recovery time was significantly longer for female mice in the intermediate (250 mg/kg) and high-dose groups.^{[1][2]} These sex-related differences may

be attributable to pharmacokinetic factors, such as variations in drug metabolism and body composition between male and female mice.[1]

Physiological monitoring during anesthesia indicated that while TBE administration led to a decrease in mean arterial blood pressure, SPO₂, arterial blood PCO₂, and PO₂, and an increase in heart rate and ETCO₂, these changes were not significantly different among the three ICR strains.[1][2][3] Furthermore, no significant alterations in body temperature, blood biochemical markers, or histopathological changes in the liver, kidney, and lung were observed following a single exposure to TBE.[1][2][3] These findings suggest a similar overall physiological response to TBE anesthesia across the different ICR mouse sources.[1][2][3]

While TBE is recognized for its rapid induction of short-term surgical anesthesia with swift recovery, its use is not without controversy.[4][5] Some studies have reported adverse effects such as peritonitis, intestinal ileus, and mortality.[4][5] However, the comparative study on the three ICR strains did not report any adverse events or deaths, even at the highest dose of 500 mg/kg, suggesting a degree of safety for single anesthetic episodes in these strains.[1] It is crucial to note that the reliability and safety of TBE can be influenced by factors such as the preparation method, storage conditions, and the specific strain of mice used.[5][6]

Comparative Anesthetic Effects of Tribromoethanol in Different ICR Mouse Strains

The following table summarizes the anesthesia and recovery times observed in male and female mice from three different ICR strains (Korl:ICR, A:ICR, and B:ICR) at low (125 mg/kg), intermediate (250 mg/kg), and high (500 mg/kg) doses of **Tribromoethanol**.

Strain	Sex	Dose (mg/kg)	Anesthesia Time (min)	Recovery Time (min)
Korl:ICR	Male	125	-	17.6 - 22.1
250	-	36.1 - 71.5		
500	21.5 - 34.5	61.0 - 103.4		
Female	125	-	17.6 - 22.1	
250	-	36.1 - 71.5		
500	-	61.0 - 103.4		
A:ICR	Male	125	3.1 - 4.9	16.1 - 19.7
250	14.2 - 18.6	41.2 - 68.4		
500	22.9 - 32.1	70.1 - 98.5		
Female	125	3.1 - 4.9	16.1 - 19.7	
250	14.2 - 18.6	41.2 - 68.4		
500	22.9 - 32.1	70.1 - 98.5		
B:ICR	Male	125	3.5 - 5.6	15.3 - 20.4
250	14.0 - 17.9	31.5 - 64.5		
500	20.3 - 36.8	64.2 - 107.2		
Female	125	3.5 - 5.6	15.3 - 20.4	
250	14.0 - 17.9	31.5 - 64.5		
500	20.3 - 36.8	64.2 - 107.2		

Data extracted from a comparative study on the anesthetic effects of 2,2,2-**tribromoethanol** in ICR mice from three different sources.[1] Note: Specific anesthesia time for the low dose in Korl:ICR mice was not provided in the source material.

Experimental Protocols

Preparation of 2.5% Tribromoethanol Solution

A 2.5% solution of 2,2,2-**tribromoethanol** (TBE) was prepared for intraperitoneal administration. The solution was formulated to deliver doses of 125 mg/kg (low), 250 mg/kg (intermediate), and 500 mg/kg (high) to the experimental animals.^{[1][2]}

Animal Subjects and Anesthetic Administration

The study utilized male and female ICR mice from three different sources: Kori:ICR, A:ICR, and B:ICR.^[1] The prepared TBE solution was administered via intraperitoneal (i.p.) injection.^{[1][2]}

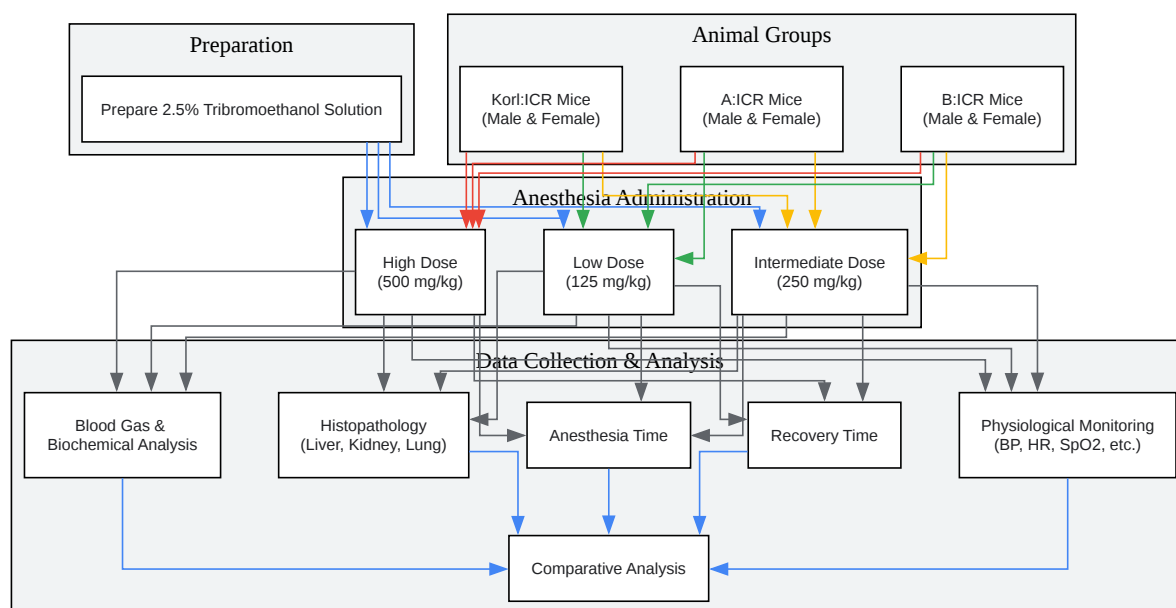
Monitoring of Anesthetic Effects and Physiological Parameters

Following the administration of TBE, the following parameters were measured:

- Anesthesia Time: The duration for which the mice remained anesthetized.^{[1][2]}
- Recovery Time: The time taken for the mice to recover from anesthesia.^{[1][2]}
- Cardiopulmonary Function: Mean arterial blood pressure, heart rate, oxygen saturation (SpO₂), and end-tidal peak CO₂ (ETCO₂) were monitored.^{[1][2]}
- Arterial Blood Gases: Arterial blood pH, PCO₂, and PO₂ were measured.^{[1][2]}
- Body Temperature: Rectal temperature was monitored.^{[1][2]}
- Blood Biochemical Markers: Blood samples were analyzed for any changes in biochemical markers.^{[1][2]}
- Histopathology: Liver, kidney, and lung tissues were examined for any pathological changes.^{[1][2]}

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the comparative study on the anesthetic effects of **Tribromoethanol** in different ICR mouse strains.



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Caption: Experimental workflow for comparing **Tribromoethanol**'s anesthetic effects.

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